1-(2,3-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone
Description
Properties
IUPAC Name |
1-(2,3-difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O2/c1-16-5-3-2-4(6(10)7(5)11)8(15)9(12,13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCQULMTLOLTNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)C(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744461 | |
| Record name | 1-(2,3-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356109-99-3 | |
| Record name | 1-(2,3-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(2,3-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone typically involves the reaction of 2,3-difluoro-4-methoxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-(2,3-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The presence of fluorine atoms makes it susceptible to nucleophilic substitution reactions, where fluorine atoms can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. .
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Complex Compounds: It serves as a crucial precursor in the synthesis of more complex fluorinated organic compounds, which are essential in pharmaceuticals and agrochemicals. The presence of fluorine atoms enhances the biological activity of these derivatives.
2. Biology:
- Biological Activity Studies: Research has indicated that derivatives of this compound exhibit antimicrobial and anticancer properties. Its structure allows for interactions with biological targets, enhancing its potential therapeutic applications.
3. Medicine:
- Drug Development: The compound is under investigation for its role in drug design, particularly focusing on improving pharmacokinetic properties. Its unique electronic characteristics due to fluorination may lead to enhanced binding affinities with biological receptors.
4. Industry:
- Specialty Chemicals Production: It is utilized in the manufacture of specialty chemicals that require enhanced performance characteristics such as stability and reactivity.
Antitumor Activity
Preliminary studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines:
- Cytotoxicity: In vitro assays have shown significant inhibition of breast cancer cells (MDA-MB-231) and prostate cancer cells (PC-3ML).
- Mechanistic Insights: The compound induces apoptosis through mitochondrial pathways, evidenced by increased reactive oxygen species generation.
Enzyme Inhibition
Research indicates that it selectively inhibits cathepsin L, an enzyme associated with tumor metastasis:
- Inhibition Studies: At a concentration of 5 µM, it inhibited cathepsin L activity by approximately 70%, suggesting potential as an anti-metastatic agent.
Case Studies and Research Findings
| Study Type | Findings |
|---|---|
| In Vitro Cytotoxicity Assay | Exhibited IC values around 10 µM against K562 leukemia cells; indicated significant cytotoxicity. |
| Enzyme Inhibition Studies | Inhibited cathepsin L activity significantly at low concentrations; potential anti-metastatic properties. |
| Mechanistic Studies | Induced apoptosis in cancer cells through mitochondrial pathway activation; correlated with increased ROS levels. |
Mechanism of Action
The mechanism of action of 1-(2,3-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name: 1-(2,3-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone
- Molecular Formula : C₉H₅F₅O₂
- Molecular Weight : 240.13 g/mol ()
- Key Features :
- A phenyl ring substituted with fluorine at positions 2 and 3, and a methoxy group at position 3.
- A trifluoroacetyl (CF₃CO-) group attached to the aromatic ring.
- Friedel-Crafts Acylation: Reaction of trifluoroacetic anhydride with substituted phenols in the presence of Lewis acids like AlCl₃ ().
- Fries Rearrangement : Used for introducing acetyl groups to aromatic rings ().
Comparison with Structural Analogs
Structural Variations and Substituent Effects
| Compound Name | Substituents on Aromatic Ring | Molecular Formula | Molecular Weight (g/mol) | Key Differences vs. Target Compound | Evidence ID |
|---|---|---|---|---|---|
| 1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone | 2,3-difluoro | C₈H₃F₅O | 222.10 | Lacks methoxy group at position 4 | 12 |
| 1-(3,5-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone | 3,5-difluoro, 4-methoxy | C₉H₅F₅O₂ | 240.13 | Fluorines at meta positions (3,5 vs. 2,3) | 14 |
| 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | 3-chloro, 5-trifluoromethyl | C₉H₄ClF₆O | 276.56 | Chloro and CF₃ groups; bulkier substituents | 15 |
| 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone | Pyridine ring with 6-chloro | C₇H₄ClF₃NO | 225.56 | Heterocyclic ring (pyridine vs. benzene) | 16 |
| 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone | 3,5-dichloro | C₈H₄Cl₂F₃O | 243.01 | Chloro substituents (less electronegative than F) | 18 |
| 1-(2,4-Dimethoxyphenyl)-2,2,2-trifluoroethanone | 2,4-dimethoxy | C₁₀H₉F₃O₃ | 234.17 | Electron-donating methoxy groups at 2 and 4 | 19 |
Key Observations :
- Electron Effects : Fluorine and methoxy groups in the target compound create a balance of electron-withdrawing (F) and electron-donating (OCH₃) effects, influencing reactivity and solubility.
- Steric Hindrance : Bulkier substituents (e.g., CF₃ in ) reduce reactivity in nucleophilic substitutions.
- Heterocyclic vs. Aromatic : Pyridine derivatives () exhibit distinct electronic properties due to nitrogen's electronegativity.
Physical and Chemical Properties
| Property | Target Compound | 1-(3,5-Difluoro-4-methoxyphenyl)- Analogue | 1-[3-Chloro-5-CF₃-phenyl]- Analogue |
|---|---|---|---|
| Melting Point | Not reported | Not reported | Not reported |
| Boiling Point | Not reported | Not reported | Not reported |
| Solubility | Likely low in water | Similar to target | Lower due to CF₃ group |
| Electrophilic Reactivity | Activated at position 5 (para to OCH₃) | Activated at position 2/6 | Reduced due to steric hindrance |
Notes:
- Fluorine's electronegativity increases stability against oxidation but may reduce solubility in polar solvents.
- Methoxy groups enhance solubility in organic solvents like chloroform ().
Biological Activity
1-(2,3-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone is a fluorinated organic compound with potential biological activities that have garnered attention in medicinal chemistry. Its unique structure, featuring multiple fluorine atoms and a methoxy group, suggests it may interact with biological systems in significant ways.
- Molecular Formula : CHFO
- Molar Mass : 240.13 g/mol
- CAS Number : 1356109-99-3
- Physical State : Solid at room temperature
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of fluorine atoms enhances lipophilicity and metabolic stability, potentially increasing bioavailability.
Biological Activity Overview
This compound has been investigated for its pharmacological properties. Some key findings include:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promise in inhibiting the proliferation of breast cancer cells (MDA-MB-231) and prostate cancer cells (PC-3ML) in vitro.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. It has demonstrated selective inhibition of cathepsin L, an enzyme implicated in tumor metastasis.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| In Vitro Cytotoxicity Assay | Exhibited IC values of approximately 10 µM against K562 leukemia cells, indicating significant cytotoxicity. |
| Enzyme Inhibition Studies | Inhibited cathepsin L activity by 70% at a concentration of 5 µM, demonstrating potential as an anti-metastatic agent. |
| Mechanistic Studies | Induced apoptosis in cancer cells through mitochondrial pathway activation, evidenced by increased mitochondrial permeability and reactive oxygen species (ROS) generation. |
Detailed Research Findings
- Cytotoxicity Assays : In a study assessing the cytotoxic effects on K562 cells, it was found that the compound induced apoptosis through mitochondrial pathways. Flow cytometry results indicated a dose-dependent increase in cell death correlated with mitochondrial dysfunction.
- Metastasis Inhibition : Research highlighted the compound's ability to inhibit cell invasion through Matrigel assays, which simulate the extracellular matrix environment. This suggests its potential utility in preventing metastasis in cancer treatment.
- Structure-Activity Relationship (SAR) : Analyzing variations in the chemical structure revealed that modifications to the methoxy and difluoro groups significantly affected biological activity. This information is crucial for optimizing the compound for therapeutic use.
Q & A
Q. Basic
- NMR : Use ¹⁹F NMR to confirm trifluoroacetyl group presence (δ ≈ -70 ppm). ¹H NMR resolves aromatic protons (δ 6.5–8.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ = 295.05 for C₁₀H₆F₅O₂) .
Advanced : - SERS (Surface-Enhanced Raman Spectroscopy) : Detect interactions with biomolecules (e.g., pH-sensitive shifts at 1077 cm⁻¹ for CO₃²⁻ binding) .
- QM/MM simulations : Model transition-state analogs for enzyme inhibition studies (e.g., acetylcholinesterase binding) .
How does the compound’s stability vary under different experimental conditions?
Q. Basic
- Thermal stability : Decomposes above 200°C; store at -20°C to prevent degradation .
- Hydrolytic stability : The trifluoroacetyl group resists hydrolysis at neutral pH but may hydrate to geminal diols under aqueous conditions .
Advanced : - Photostability : Fluorinated aryl groups reduce UV-induced degradation. Use amber glassware for light-sensitive assays .
What role does this compound play in enzyme inhibition studies?
Advanced
It acts as a transition-state analog for acetylcholinesterase (AChE):
- Kinetic analysis : Slow-binding inhibition (Ki ≈ 10⁻⁹ M) measured via Ellman’s assay .
- Structural insights : MD simulations reveal hydrogen bonding with Ser203 and π-π stacking with Trp86 in AChE’s catalytic triad .
How is it utilized in material science and analytical chemistry?
Q. Advanced
- SERS biosensors : Its trifluoroacetyl group binds CO₃²⁻ in tumor microenvironments, enabling pH/ion sensing with MBA/MBN references .
- Fluoropolymer precursors : React with boronic acids to form triazole-linked polymers (e.g., compound 17: λem = 450 nm, quantum yield 0.38) .
How do researchers resolve contradictions in reported synthesis yields?
Q. Advanced
- Case study : Yields for Friedel-Crafts acylation vary (44–63%) due to substituent electronic effects. Ortho-substituted analogs (e.g., 1-(2-bromophenyl)-2,2,2-trifluoroethanone) require lower substrate concentrations (100 mM) and longer reaction times (50 h) .
- Statistical optimization : Use response surface methodology (RSM) to balance pH, temperature, and catalyst loading .
What are the key differences between this compound and structural analogs?
Q. Basic
- vs. 4’-chloro-2,2,2-trifluoroacetophenone : The methoxy group enhances electron density, increasing reactivity in nucleophilic substitutions .
- vs. 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone : Dichloro analogs exhibit higher lipophilicity (logP = 3.2 vs. 2.8), affecting membrane permeability .
How is computational modeling applied to predict its pharmacological activity?
Q. Advanced
- Docking studies : Glide SP docking with Schrödinger Suite predicts binding to AChE (Glide score = -9.2 kcal/mol) .
- ADMET prediction : SwissADME estimates moderate bioavailability (F = 65%) and blood-brain barrier penetration (logBB = 0.3) .
What analytical challenges arise in quantifying trace impurities?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
